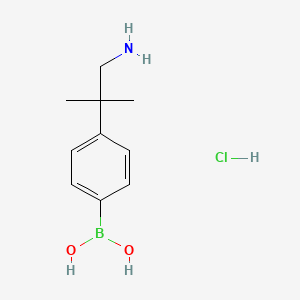

(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride

Vue d'ensemble

Description

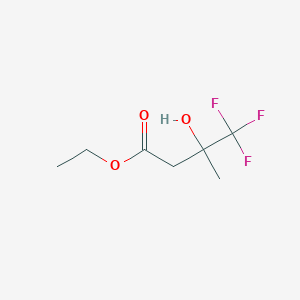

“(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C10H17BClNO2 . It is used in various chemical reactions and has potential applications in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The synthesis of α-aminoboronic acids, which are related to this compound, has been described in the literature . These syntheses can be highly stereoselective and can lead to the stereocontrolled generation of α-aminoboronic acid derivatives .Molecular Structure Analysis

The molecular weight of “(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride” is 229.51100 . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it might be used in the Suzuki–Miyaura coupling reaction . Additionally, it could be used in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents .Applications De Recherche Scientifique

Novel Protective Group for Boronic Acids

A new boronic acid protecting group, MPMP-diol, has been developed for (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride. This development showcases the compound's utility in facilitating both protection and deprotection under mild conditions, with quantitative conversions. This advancement is significant for the synthesis of biologically active compounds and pharmaceutical agents, indicating the compound's versatility in chemical synthesis and its potential in drug development (Yan, Jin, & Wang, 2005).

Synthesis and Structural Characterization

The compound has been used in the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline. This process involved protecting the amine group and conducting a lithium-bromine exchange, followed by addition of trimethyl borate and acidic hydrolysis. The synthesized derivative demonstrates the compound's application in creating glucose sensing materials, emphasizing its role in the development of diagnostic tools and therapeutic materials (Das et al., 2003).

Multifunctional Compound Synthesis

The synthesis of multifunctional compounds, such as those incorporating an aminophosphonic acid group into a boronic acid, highlights the compound's utility in expanding application opportunities. This includes its use in sensing, protein manipulation, therapeutics, biological labeling, and separation. The preparation of two new derivatives, which can be easily converted to the corresponding phosphonic acids, demonstrates the compound's flexibility as a synthetic intermediate and building block (Zhang et al., 2017).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles have been investigated for their potential as antiviral inhibitors, specifically against the Hepatitis C virus. This research underscores the compound's promising application in biomedical fields, particularly in developing novel therapeutic strategies for blocking viral entry (Khanal et al., 2013).

Chemical Amide Synthesis

An efficient method for direct amide bond synthesis using (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride as a catalyst has been developed. This method demonstrates the compound's utility in facilitating reactions at room temperature, emphasizing its importance in synthetic chemistry and potential in peptide synthesis (Mohy El Dine et al., 2015).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form carbon-carbon bonds .

Biochemical Pathways

Boronic acids are known to play a role in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .

Pharmacokinetics

Boronic acids, in general, are known to have good oral bioavailability and can be metabolized in the body .

Result of Action

Boronic acids are known to have various biological effects, including antibacterial, antifungal, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the stability and reactivity of boronic acids .

Orientations Futures

Propriétés

IUPAC Name |

[4-(1-amino-2-methylpropan-2-yl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2.ClH/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14;/h3-6,13-14H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWSIXKMXBGKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)(C)CN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656911 | |

| Record name | [4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957120-45-5 | |

| Record name | Boronic acid, B-[4-(2-amino-1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)

![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)

![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)